molecular formula C16H20N2O2 B1388660 tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 627869-56-1

tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Cat. No. B1388660
M. Wt: 272.34 g/mol
InChI Key: QYSYQOMXQWNBQW-UHFFFAOYSA-N
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Description

“tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” is a chemical compound with the molecular formula C16H20N2O2 . It has been studied for its potential anti-tumor activity .


Synthesis Analysis

The synthesis of “tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” involves mixing 1,3-dimethylurea with tartaric acid, heating to 110 °C until the solids melt clear, then adding phenylhydrazine and N-tert-butoxycarbonyl-4-piperidone .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” is complex, with multiple rings and functional groups. The compound has been studied using molecular docking and molecular dynamics simulations to evaluate the binding orientations and stabilities between the compound and its receptors .


Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” are complex and involve multiple steps. The compound has been used as a reactant in the preparation of various derivatives, which have been evaluated for their antiproliferative activity .

Future Directions

The future directions for research on “tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” include further studies on its anti-tumor activity and the development of novel derivatives with improved properties .

properties

IUPAC Name

tert-butyl 1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSYQOMXQWNBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Synthesis routes and methods

Procedure details

General Method: A mixture of 2-iodoaniline (0.315 g, 1.44 mmol), 4-oxo-1-piperidinecarboxylic acid tert-butyl ester (0.860 g, 4.31 mmol), 1,4-diazabicyclo[2.2.2]octane (Dabco™) (0.483 mL, 4.31 mmol) and palladium acetate (0.016 g, 0.072 mmol) in dry DMF (7 mL) was degassed via vacuum/argon purging, and then it was heated to 110° C. for 3.5 h. The reaction mixture was subsequently cooled to room temperature and partitioned between ethyl acetate and water. The organic layer was separated, dried (MgSO4), filtered and evaporated to dryness. The residue was chromatographed (SiO2/hexanes:ethyl acetate, 1:1) to give the title compound (0.068 g, 17%) as an off-white solid. 1H NMR (400 MHz, CDCl3) δ 7.88 (s, 1H), 7.45 (d, J=7.6 Hz, 1H), 7.31 (d, J=7.6 Hz, 1H), 7.12 (m, 2H), 4.64 (s, 2H), 3.82 (s, 2H), 2.82 (s, 2H), 1.50 (s, 9H); LCMS: m/e 273 (M+H)+.
Quantity
0.315 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.483 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.016 g
Type
catalyst
Reaction Step One
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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